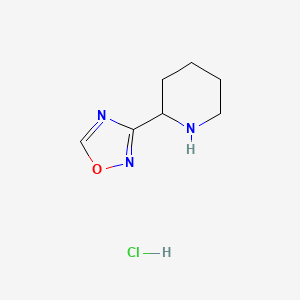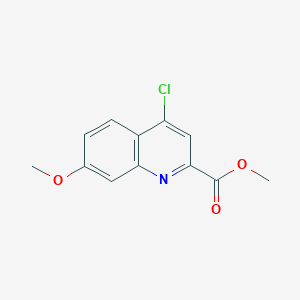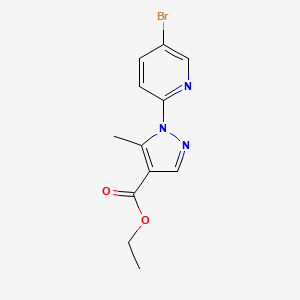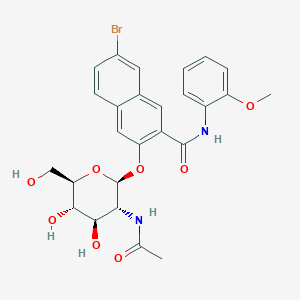
2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride
Overview
Description
The compound “2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride involves several steps, including the formation of the 1,2,4-oxadiazole ring and the piperidine ring . The yield of the synthesis process is reported to be 92%, and the melting point of the compound is between 115–117 °C .Molecular Structure Analysis
The molecular structure of 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride can be analyzed using various spectroscopic techniques. For example, Fourier-transform infrared spectroscopy (FT-IR) can be used to identify the functional groups present in the compound. The FT-IR spectrum of the compound shows peaks corresponding to NH2, NH, and C=O functional groups . Nuclear magnetic resonance spectroscopy (NMR) can be used to determine the structure of the compound. The 1H NMR spectrum of the compound shows signals corresponding to the hydrogen atoms attached to the nitrogen and carbon atoms in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride can be determined using various analytical techniques. For example, the compound’s melting point can be determined using differential scanning calorimetry, and its solubility can be determined using solubility tests . The compound’s molecular weight is 189.64 g/mol .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : Derivatives of 1,3,4-oxadiazole, including those related to 2-(1,2,4-oxadiazol-3-yl)piperidine, have been synthesized and shown to exhibit moderate to strong antimicrobial activity. This includes activity against both Gram-negative and Gram-positive bacteria, highlighting potential applications in antimicrobial drug development. For example, Khalid et al. (2016) synthesized N-substituted derivatives showing significant activity against various bacterial strains (Khalid et al., 2016).
Tubulin Inhibition and Antiproliferative Properties
- Antiproliferative Agents : Certain 1,2,4-oxadiazole derivatives have been identified as tubulin inhibitors, indicating potential as antiproliferative agents in cancer treatment. Krasavin et al. (2014) discovered a new class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides that act as tubulin inhibitors and show antiproliferative potency (Krasavin et al., 2014).
Chemical Stability and Rearrangement
- Chemical Reactivity : The study of chemical reactivity and rearrangement of 1,2,4-oxadiazole derivatives can offer insights into their stability and potential applications in chemical synthesis. Kayukova et al. (2018) examined the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles, demonstrating their reactivity under various conditions, which could be relevant for the development of new synthetic methods (Kayukova et al., 2018).
Biological Evaluation
- Biological Activities : The biological evaluation of 1,3,4-oxadiazole derivatives, including those related to 2-(1,2,4-oxadiazol-3-yl)piperidine, has shown potential in various therapeutic areas. Khalid et al. (2016) synthesized a series of derivatives and screened them for butyrylcholinesterase inhibition and molecular docking, indicating potential for neurological applications (Khalid et al., 2016).
Synthesis and Evaluation
- Synthesis and Evaluation : The synthesis and evaluation of 1,2,4-oxadiazole derivatives provide valuable insights into their potential applications in drug development. For instance, Iqbal et al. (2017) synthesized N-substituted acetamide derivatives and evaluated their antibacterial potentials, showing moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017).
properties
IUPAC Name |
3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKXNVYIELGLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421314.png)
![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421315.png)



![2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B1421321.png)

![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1421323.png)
![N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1421324.png)